molecular formula C8H3ClN2 B1608584 4-Chloroisophthalonitrile CAS No. 4387-30-8

4-Chloroisophthalonitrile

Cat. No.: B1608584
CAS No.: 4387-30-8
M. Wt: 162.57 g/mol
InChI Key: ZUUQPBPHHYNHSR-UHFFFAOYSA-N
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Description

4-Chloroisophthalonitrile ( 4387-30-8) is an organic compound with the molecular formula C₈H₃ClN₂ and a molecular weight of 162.576 g/mol . It is a valuable chemical building block and intermediate in synthetic organic chemistry research. This compound is part of the isophthalonitrile family, a class of chemicals known for their utility in developing more complex structures . For instance, related chlorinated isophthalonitriles serve as key precursors in the synthesis of polymer precursors and other industrially relevant chemicals . As a research chemical, this compound is handled exclusively by qualified professionals in controlled laboratory environments. It is intended for research and development purposes only. This product is not for diagnostic or therapeutic use, nor for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobenzene-1,3-dicarbonitrile
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InChI

InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUQPBPHHYNHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20195967
Record name 1,3-Benzenedicarbonitrile, 4-chloro-
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Molecular Weight

162.57 g/mol
Source PubChem
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CAS No.

4387-30-8
Record name 4-Chloro-1,3-benzenedicarbonitrile
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Record name 1,3-Benzenedicarbonitrile, 4-chloro-
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Record name 1,3-Benzenedicarbonitrile, 4-chloro-
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Record name 1,3-Benzenedicarbonitrile, 4-chloro
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Synthetic Methodologies and Strategic Approaches for 4 Chloroisophthalonitrile

Direct Chlorination of Isophthalonitrile Precursors

Reaction Parameters and Selectivity Control

Molar Ratios of Reactants

The industrial synthesis of aromatic nitriles, including 4-Chloroisophthalonitrile, is commonly achieved through vapor-phase catalytic ammoxidation. This process involves reacting a substituted xylene with ammonia (B1221849) and an oxygen source. The precursor for this compound is 4-chloro-m-xylene tcichemicals.comgoogle.comscbt.com. The molar ratios of the reactants are critical parameters that significantly influence the reaction's yield, selectivity, and safety.

In processes for the ammoxidation of xylenes, specific reactant ratios are employed to optimize the formation of the desired dinitrile product while minimizing the production of carbon oxides and other byproducts google.com. The reaction temperature is typically maintained between 375°C and 500°C google.com. The molar ratio of ammonia to the xylene precursor is generally kept at or below 3:1, with the oxygen-to-xylene ratio also maintained at a similar level of approximately 3:1 or less google.com. These controlled, substoichiometric ratios are crucial for preventing runaway oxidation and maximizing nitrile yield.

Below is a table summarizing typical reactant concentrations for xylene ammoxidation processes.

ReactantMolar Ratio (to Xylene)Volume % in Feed
Xylene Derivative13% - 10%
Ammonia (NH₃)≤ 3:17% - 25%
Oxygen (O₂)≤ 3:110% - 20%
Data derived from typical xylene ammoxidation processes google.com.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) represents a fundamental strategy for the synthesis of substituted aromatic compounds. The generally accepted mechanism involves a two-step addition-elimination sequence via a stabilized anionic intermediate known as a Meisenheimer complex nih.gov. However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, particularly when less-stabilized intermediates or good leaving groups are involved nih.gov.

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group nih.govnih.gov. In the context of isophthalonitriles, the two cyano groups act as powerful activating groups. This allows for the substitution of leaving groups, typically halogens, on the aromatic ring by a variety of nucleophiles. While this pathway is often used to create derivatives from a polychlorinated precursor, it is a key strategic approach in this chemical family.

Precursor Selection in Nucleophilic Substitution

In the synthesis of substituted phthalonitriles, common precursors include compounds like tetrachloroisophthalonitrile or dichloroisophthalonitrile isomers. The multiple chlorine atoms and two cyano groups make the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. The specific isomer chosen determines which chlorine atom is preferentially substituted. For instance, in 2,4-dichloroquinazoline, which has a similar activated system, nucleophilic attack consistently occurs at the 4-position due to its higher susceptibility to nucleophilic attack, which can be predicted by computational studies of the molecule's electronic structure mdpi.com. This inherent regioselectivity is a critical consideration when designing a multi-step synthesis, allowing for the controlled, stepwise introduction of different substituents onto the aromatic core.

Optimization of Synthetic Yield and Purity

Optimizing the synthesis of this compound involves the systematic adjustment of reaction parameters to maximize product yield and purity while minimizing reaction time and waste generation. Key variables in the ammoxidation process include temperature, reactant feed rates (which control molar ratios), and catalyst selection google.comresearchgate.net.

For example, in the ammoxidation of m-xylene (B151644), increasing the reaction temperature from 320°C to 380°C has been shown to significantly improve the selectivity for the desired isophthalonitrile (IPN) over the intermediate product, m-tolunitrile researchgate.net. The choice of catalyst and support material, such as V₂O₅ on supports like γ-Al₂O₃, TiO₂, or SiO₂, also plays a crucial role in the reaction's efficiency researchgate.net. Long-term evaluation of catalyst performance is necessary to ensure stability and consistent performance over time researchgate.net.

The table below illustrates key parameters that are typically adjusted to optimize synthetic outcomes.

ParameterRange/ConditionEffect on Reaction
Temperature320°C - 500°CAffects reaction rate and selectivity google.comresearchgate.net.
CatalystVanadium-based oxidesDetermines activity and product distribution google.comresearchgate.net.
Molar RatiosNH₃/Xylene ≤ 3:1, O₂/Xylene ≤ 3:1Controls conversion and minimizes side reactions google.com.
Space VelocityVariesInfluences contact time and reactant conversion researchgate.net.

Purification Techniques (e.g., Recrystallization, Column Chromatography)

After synthesis, the crude this compound must be purified to remove unreacted starting materials, intermediates, and byproducts. The two most common and effective laboratory-scale purification techniques for solid organic compounds are recrystallization and column chromatography.

Recrystallization is a technique based on the differential solubility of a compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures. For aromatic compounds, common solvent systems include pairings of a "solvent" and an "anti-solvent," such as heptane/ethyl acetate, methanol/water, or dichloromethane/cyclohexane reddit.com. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography separates compounds based on their differential adsorption to a stationary phase (the adsorbent) and solubility in a mobile phase (the eluent) rochester.edu. For non-polar to moderately polar compounds like chloroisophthalonitriles, silica gel or alumina are common stationary phases rochester.edu. The crude mixture is loaded onto the top of the column, and an eluent of appropriate polarity is passed through. Compounds with lower polarity and weaker interaction with the stationary phase travel down the column faster, allowing for the collection of separated fractions.

Purity Validation Methodologies

The purity of the final this compound product must be rigorously validated. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose due to its high resolution, sensitivity, and accuracy rsc.orggoogle.commdpi.com.

In a typical HPLC analysis, a small sample of the compound is dissolved and injected into the system. It is then passed through a column (e.g., a C-18 reverse-phase column) under high pressure with a liquid mobile phase rsc.orgmdpi.com. The detector measures the compounds as they elute from the column. A pure sample will ideally produce a single, sharp peak in the chromatogram at a specific retention time. The purity is often calculated as the area percentage of the main product peak relative to the total area of all peaks detected rsc.org.

A hypothetical HPLC method for the purity validation of this compound is outlined in the table below.

ParameterCondition
System HPLC with UV-Vis Detector
Column Reverse-Phase C-18 (e.g., 4.6 mm x 250 mm, 5µm) rsc.org
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Water mdpi.com
Flow Rate 1.0 mL/min rsc.org
Detection Wavelength 254 nm rsc.org
Injection Volume 20 µL mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical manufacturing is essential for sustainable development. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. The synthesis of this compound can be evaluated and improved through this framework.

The 12 Principles of Green Chemistry provide a guide for achieving this goal:

Waste Prevention : It is better to prevent waste than to treat it after it has been created.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little or no toxicity.

Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous.

Design for Energy Efficiency : Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure where possible.

Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting.

Reduce Derivatives : Unnecessary derivatization should be minimized or avoided.

Catalysis : Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation : Chemical products should be designed to break down into harmless products after use.

Real-Time Analysis for Pollution Prevention : Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

Reaction Mechanisms and Reactivity Studies of 4 Chloroisophthalonitrile

Fundamental Mechanistic Elucidation

Understanding the fundamental reaction pathways of 4-Chloroisophthalonitrile is crucial for explaining its biological activity and environmental fate. This involves detailed investigation into transient species and the energetic profiles of its reactions.

A review of the available scientific literature indicates a lack of studies employing Kinetic Isotope Effects (KIE) to investigate the reaction mechanisms of this compound. Consequently, no specific research findings or data tables on this topic can be presented.

The identification of transient intermediates is key to confirming proposed reaction mechanisms. For this compound, intermediates have been identified in both photochemical and nucleophilic substitution reactions.

In studies of its photoreactivity, laser-flash photolysis has been used to identify short-lived species. Upon irradiation, this compound is excited to its triplet state. This triplet state has been characterized by its transient absorption spectrum. Furthermore, the formation of a reduced radical, designated as CTH˙, has been observed, and its transient spectrum was successfully recorded. rsc.org

In the context of nucleophilic aromatic substitution (SNAr), theoretical modeling has been instrumental in identifying intermediates. The reaction of this compound with a thiolate anion (CH₃S⁻), serving as a model for the nucleophile glutathione (B108866), was studied using semiempirical self-consistent field molecular orbital (SCF-MO) theory. These calculations successfully identified Meisenheimer-like complexes as true intermediates on the potential energy hypersurface for nucleophilic attack at each of the chlorinated positions on the aromatic ring. researchgate.net This finding suggests that the SNAr reaction of this compound proceeds via a two-step, addition-elimination pathway.

During investigations into the photoreactivity of this compound, it was determined that the excited triplet state can be reduced to form a radical species that leads to photoproducts. rsc.org One study noted that the acceleration of phototransformation by humic substances was, in part, due to their capacity to reduce the chlorothalonil (B1668833) triplet state. researchgate.net While this implies a radical mechanism, specific and detailed studies employing classical radical scavenging techniques with external trapping agents to elucidate the reaction pathway for this compound are not extensively detailed in the available literature.

There is no specific information available in the reviewed literature regarding the use of in situ spectroscopic monitoring techniques, such as NMR or Raman spectroscopy, to study the reaction mechanisms of this compound in real-time.

Intermediate Trapping and Identification

Electrophilic and Nucleophilic Aromatic Reactions

The reactivity of the this compound aromatic ring is dominated by the strong electron-withdrawing effects of its substituents, making it highly susceptible to nucleophilic attack while being deactivated towards electrophilic substitution.

The primary mechanism of its fungicidal action and a key degradation pathway involves nucleophilic aromatic substitution (SNAr). researchgate.netmasterorganicchemistry.com The molecule readily reacts with cellular thiols, such as glutathione. rsc.org This reaction proceeds via the SNAr pathway, where the thiol acts as a nucleophile, displacing one of the chlorine atoms on the aromatic ring. researchgate.net This covalent modification of essential biomolecules is central to its biological activity.

Conversely, the presence of four chlorine atoms and two cyano groups, both of which are strongly deactivating, makes the aromatic ring electron-poor and thus highly resistant to electrophilic aromatic substitution reactions.

The four chlorine atoms and two cyano groups on the benzene (B151609) ring are powerful electron-withdrawing groups. This electronic feature significantly lowers the electron density of the aromatic ring, thereby activating it for nucleophilic aromatic substitution. The positions of these substituents influence the regioselectivity of nucleophilic attack.

Theoretical modeling of the SNAr reaction between this compound and a thiolate anion (CH₃S⁻) has provided quantitative insight into the effect of the substituent pattern on reactivity. By calculating the free energies of activation (ΔG‡) for the formation of Meisenheimer-like intermediates at each of the possible chlorinated sites, a preferred order of nucleophilic attack was determined. The calculations suggest that substitution is most favorable at the C2 position, followed by the C4/C6 positions, and least favorable at the C5 position, although the energy differences are small. researchgate.net

Table 1: Calculated Free Energies of Activation for Nucleophilic Attack on this compound

Position of Chlorine AtomCalculated Free Energy of Activation (ΔG‡) (kcal/mol)
215.4
416.9
517.8
616.9

Data sourced from a theoretical study modeling nucleophilic attack by a thiolate anion. researchgate.net

This reactivity order highlights the subtle electronic influences of the cyano and chloro substituents on the stability of the anionic Meisenheimer intermediate formed during the reaction.

Regioselectivity and Stereoselectivity in Transformations

The reactivity of this compound, also known as chlorothalonil, is significantly influenced by the electron-withdrawing nature of its substituent groups (four chlorine atoms and two nitrile groups) on the benzene ring. These groups activate the ring for nucleophilic aromatic substitution (SNAr) reactions, which are central to its chemical transformations.

Regioselectivity

Regioselectivity refers to the preference for a reaction to occur at a specific position on a molecule. In the case of this compound, transformations show a marked regioselectivity, with the C4 position being the primary site of reaction. This is most notably observed in its principal degradation pathway, which involves the hydrolysis of the chlorine atom at the C4 position to form 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (SDS-3701). fao.orgusgs.gov This metabolite is frequently the most dominant degradation product found in environmental samples. usgs.gov

The preference for nucleophilic attack at the C4 position can be attributed to the electronic effects of the substituents. The two nitrile groups strongly withdraw electron density from the ring, particularly from the positions ortho and para to them. While all four chlorine atoms are subject to substitution, the C4 and C6 positions are para to one nitrile group and ortho to the other, making them highly activated. The formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile as the major product suggests a higher reactivity at the C4 position compared to the C2, C5, and C6 positions under typical environmental and biological conditions.

This regioselectivity is also evident in its biological mode of action. This compound is known to react with thiol-containing biomolecules, such as glutathione and cysteine residues in enzymes. wikipedia.orgnih.gov This reaction, a key mechanism of its fungicidal activity, proceeds via nucleophilic aromatic substitution where the thiol group displaces a chlorine atom on the aromatic ring. nih.gov The specific chlorine atom displaced can vary, but reactions involving the C4 position are a critical aspect of its biological activity and metabolism.

Stereoselectivity

There is limited scientific literature available detailing stereoselective transformations of this compound. As an achiral, planar aromatic molecule, it does not possess stereocenters. Stereoselectivity would become a factor only if it were to react with a chiral reagent in a way that produces a new chiral center with a preference for one stereoisomer over another. Such reactions are not prominent in its known degradation or reactivity pathways. Therefore, while regioselectivity is a defining characteristic of its chemistry, stereoselectivity is not a commonly discussed aspect.

Photochemical Transformations and Degradation Mechanisms

Photodegradation is a primary pathway for the dissipation of this compound in the environment, particularly in aqueous systems. epa.gov The molecule is susceptible to degradation by ultraviolet (UV) light from both artificial sources and natural sunlight. usgs.govnih.gov

Photochemical reactions of this compound can lead to reductive dechlorination, a process where a chlorine atom is removed from the aromatic ring and replaced by a hydrogen atom. researchgate.net This is a significant degradation route. researchgate.net Studies have shown that in the presence of photosensitizers, such as epigallocatechin gallate (EGCG) or sodium lignosulfonate (SL), the rate of photodegradation is significantly enhanced, and the primary mechanism is reductive dechlorination. nih.govnih.gov

The process is believed to involve the absorption of light, leading to an excited state of the this compound molecule. In the presence of an electron donor (the photosensitizer), an electron can be transferred to the excited molecule, forming a radical anion. This intermediate can then eliminate a chloride ion to form a trichloroisophthalonitrile radical, which subsequently abstracts a hydrogen atom from the solvent or another molecule to yield a trichloroisophthalonitrile product. This process can continue, leading to further dechlorination. nih.gov

Notably, photosensitized reductive dechlorination can alter the degradation pathway, avoiding the formation of the highly toxic 4-hydroxy metabolite. nih.gov

The rate and pathway of this compound's photoreactivity are significantly influenced by various environmental factors.

Light Source and Intensity : The degradation rate is dependent on the light source. For instance, its photolytic half-life is considerably shorter under a high-pressure mercury lamp compared to UV lamps or natural sunlight, reflecting the differences in light intensity and spectral output. nih.gov

pH : The pH of the aqueous solution plays a crucial role. The photolysis rate is higher in alkaline solutions compared to neutral or acidic conditions. nih.gov This is because the molecule undergoes slow hydrolysis at a pH greater than 9, and this chemical degradation can occur alongside photodegradation. nih.gov

Temperature : An increase in temperature generally accelerates the rate of photolysis. Research has shown that the degradation rate can double for every 10°C rise in temperature within the range of 10°C to 40°C. nih.gov

Presence of Other Substances : Dissolved organic matter and various surfactants can act as photosensitizers or quenchers. Surfactants like sodium laurylsulfonate and Tween 60 have been shown to have a photosensitizing effect, enhancing degradation, while others like cetyltrimethylammonium bromide can have a quenching effect, slowing it down. nih.gov Similarly, the presence of dissolved organic matter and bicarbonate in natural waters can enhance photodegradation rates compared to distilled water. researchgate.net

Oxidative Reactions and Pathways

In addition to nucleophilic substitution and photochemical transformations, this compound can undergo oxidative reactions. These pathways are important for its degradation and can be mediated by highly reactive species, such as hydroxyl radicals (•OH), which are photochemically produced in the environment.

The estimated atmospheric half-life of vapor-phase this compound with hydroxyl radicals is approximately 6.5 years, indicating that this is a slow but potential long-term degradation pathway in the atmosphere. nih.gov

In aquatic systems, advanced oxidation processes (AOPs) that generate hydroxyl radicals, such as the Fenton reaction (Fe³⁺/H₂O₂), have been shown to effectively degrade this compound. researchgate.net The proposed mechanism for this oxidative degradation involves a series of dechlorination and hydroxylation steps. researchgate.net The reaction with hydroxyl radicals can lead to the formation of various intermediates, including trichlorocyanophenol and trichloro-3-cyanobenzoic acid, eventually breaking down the aromatic ring. researchgate.net

Biologically, exposure to this compound has been linked to the induction of oxidative stress in organisms. nih.govfao.org This involves the generation of reactive oxygen species (ROS) within cells. fao.org While this is a toxicological effect rather than an environmental degradation pathway, it demonstrates the molecule's ability to participate in redox cycling and oxidative processes within biological systems. The generation of ROS can lead to subsequent damage to cellular components through processes like lipid peroxidation. nih.gov

Derivatization and Analog Synthesis from 4 Chloroisophthalonitrile

Synthesis of Substituted Phthalonitriles

The chlorine atom on the aromatic ring of 4-chloroisophthalonitrile is activated towards nucleophilic aromatic substitution, enabling its replacement by various nucleophiles. This pathway is a primary route for the synthesis of substituted phthalonitriles.

Aminophthalonitriles via Nucleophilic Substitution

The reaction of this compound with amines leads to the formation of aminophthalonitrile derivatives. The nitrogen atom of the amine acts as a nucleophile, displacing the chloride ion from the aromatic ring. This reaction is a common strategy for introducing amino functionalities, which can significantly alter the electronic properties and subsequent reactivity of the phthalonitrile (B49051) molecule.

The process typically involves heating the chlorinated precursor with an excess of the desired amine, which can be ammonia (B1221849) or a primary/secondary amine. The excess amine also serves as a base to neutralize the hydrogen chloride generated during the reaction. libretexts.orgchemistryguru.com.sgyoutube.comsavemyexams.com This direct nucleophilic substitution is often complicated by multiple substitutions, potentially leading to mixtures of primary, secondary, and tertiary amines, as the newly formed amines can also act as nucleophiles. libretexts.orgyoutube.comsavemyexams.com To favor the formation of the primary amine, a large excess of the ammonia or amine nucleophile is typically used. savemyexams.com

Table 1. Examples of Aminophthalonitrile Derivatives Synthesized via Nucleophilic Substitution.
ReactantDerivative NameGeneral Structure
Ammonia (NH₃)4-AminoisophthalonitrileC₈H₅N₃
Methylamine (CH₃NH₂)4-(Methylamino)isophthalonitrileC₉H₇N₃
Aniline (C₆H₅NH₂)4-(Phenylamino)isophthalonitrileC₁₄H₉N₃

Phenoxy-Substituted Derivatives (e.g., 4-(4-Chlorophenoxy)phthalonitrile)

Similarly to amines, phenoxides can act as potent nucleophiles to displace the chlorine atom from this compound. This reaction is typically carried out by treating the phthalonitrile derivative with a substituted phenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The base deprotonates the phenol to generate the more nucleophilic phenoxide ion, which then attacks the carbon atom bearing the chlorine.

This synthetic route is highly valuable for creating ether linkages, leading to phenoxy-substituted phthalonitriles. These derivatives are important precursors for phthalocyanines, a class of compounds with widespread applications in catalysis, optics, and medicine. nih.gov The electronic properties of the resulting molecule can be fine-tuned by selecting phenols with various substituents. For instance, the synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile has been achieved through a multi-step process starting with the nucleophilic aromatic displacement of a nitro group in 4-nitrophthalonitrile by an aminophenoxy fragment. researchgate.net

Table 2. Examples of Phenoxy-Substituted Phthalonitrile Derivatives.
Phenol ReactantDerivative NameReaction Conditions
Phenol4-PhenoxyisophthalonitrileK₂CO₃, DMF
4-Chlorophenol4-(4-Chlorophenoxy)isophthalonitrileK₂CO₃, DMF
4-Methoxyphenol4-(4-Methoxyphenoxy)isophthalonitrileK₂CO₃, DMF

Modification of Nitrile Functionalities

The two nitrile groups on the this compound ring are susceptible to various chemical transformations, providing another avenue for derivatization.

Hydrolysis and Related Transformations

The hydrolysis of nitriles is a well-established reaction that typically proceeds in two stages: first to an amide, and subsequently to a carboxylic acid. libretexts.org This transformation can be catalyzed by either acid or alkali. lumenlearning.comorganicchemistrytutor.com

Under acidic conditions, the nitrile is heated under reflux with a dilute acid like hydrochloric acid. libretexts.org The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgorganicchemistrytutor.com The final product is the free carboxylic acid, as any ammonium salt formed would react with the excess acid. libretexts.org

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide solution. libretexts.org This process also forms the amide first, followed by hydrolysis to the salt of the carboxylic acid (e.g., sodium carboxylate) and the release of ammonia gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org The reaction with water alone is generally too slow to be practical. libretexts.org

Table 3. Products from the Hydrolysis of this compound.
Reaction ConditionsIntermediate ProductFinal Product
Acidic Hydrolysis (e.g., H₂O, HCl, heat)4-Chloro-3,5-dicarbamoylbenzoic acid4-Chloro-1,3,5-benzenetricarboxylic acid
Alkaline Hydrolysis (e.g., NaOH, H₂O, heat)Sodium 4-chloro-3,5-dicarbamoylbenzoateSodium 4-chloro-1,3,5-benzenetricarboxylate

Derivatization to Amides and Other Nitrogen-Containing Compounds

By carefully controlling the reaction conditions, the hydrolysis of nitriles can be stopped at the amide stage. organicchemistrytutor.com Milder basic conditions are often employed to favor the formation of the amide over the carboxylic acid. organicchemistrytutor.com This partial hydrolysis provides a direct route to converting the nitrile groups of this compound into primary amide groups. One method involves heating the nitrile in the presence of water and a catalyst like manganese dioxide. Another approach is the Radzisewski reaction, which uses hydrogen peroxide in an alkaline solution. The conversion of nitriles to amides can also be achieved under acidic or basic catalysis. libretexts.orggoogle.comgoogle.com

The nitrile groups can also be reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the nitrile groups to primary amines, yielding (4-chloro-1,3-phenylene)dimethanamine. libretexts.org

Halogen Exchange and Functional Group Interconversion

The chlorine atom on the this compound ring can be replaced by other halogens through halogen exchange reactions. frontiersin.orgscience.gov These reactions are valuable for synthesizing fluorinated or iodinated aromatic compounds, which may have different reactivity or properties. For example, fluorinated phthalonitriles can be prepared by reacting the chloro-substituted precursor with an alkali metal fluoride, such as potassium fluoride or cesium fluoride, often at elevated temperatures and sometimes in the presence of a catalyst or in a high-boiling aprotic solvent. google.com This type of reaction, sometimes referred to as a Halex reaction, is particularly important for producing polyfluorinated aromatics. google.com

Metal-catalyzed processes have also been developed to facilitate halogen exchange in aryl halides, which are typically resistant to nucleophilic substitution. frontiersin.orgrsc.org These methods can enable the conversion of a less reactive aryl chloride into a more reactive aryl iodide, which is a better substrate for many cross-coupling reactions. frontiersin.orgscience.gov

Table 4. Potential Products from Halogen Exchange Reactions.
ReagentProductReaction Type
Potassium Fluoride (KF)4-FluoroisophthalonitrileHalogen Exchange (Fluorination)
Sodium Iodide (NaI)4-IodoisophthalonitrileHalogen Exchange (Iodination, e.g., Finkelstein-type)

Table of Compounds Mentioned

Compound NameMolecular Formula
This compoundC₈H₃ClN₂
4-AminoisophthalonitrileC₈H₅N₃
4-(Methylamino)isophthalonitrileC₉H₇N₃
4-(Phenylamino)isophthalonitrileC₁₄H₉N₃
4-NitrophthalonitrileC₈H₃N₃O₂
4-(4-Hydrazinylphenoxy)phthalonitrileC₁₄H₁₀N₄O
4-PhenoxyisophthalonitrileC₁₄H₈N₂O
4-(4-Chlorophenoxy)isophthalonitrileC₁₄H₇ClN₂O
4-(4-Methoxyphenoxy)isophthalonitrileC₁₅H₁₀N₂O₂
4-Chloro-3,5-dicarbamoylbenzoic acidC₉H₇ClN₂O₄
4-Chloro-1,3,5-benzenetricarboxylic acidC₉H₅ClO₆
Sodium 4-chloro-3,5-dicarbamoylbenzoateC₉H₆ClN₂NaO₄
Sodium 4-chloro-1,3,5-benzenetricarboxylateC₉H₂ClNa₃O₆
(4-Chloro-1,3-phenylene)dimethanamineC₈H₁₁ClN₂
4-FluoroisophthalonitrileC₈H₃FN₂
4-IodoisophthalonitrileC₈H₃IN₂
Potassium CarbonateK₂CO₃
Dimethylformamide (DMF)C₃H₇NO
Lithium Aluminum HydrideLiAlH₄
Potassium FluorideKF
Sodium IodideNaI

Structural Analogues in Related Degradation Pathways

The environmental fate of the widely used fungicide chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile) is a complex process involving the formation of various degradation products. Among these, chlorinated analogues of the parent compound play a significant role as intermediates. This section focuses on the structural analogues of chlorothalonil that appear in its degradation pathways, with a specific emphasis on this compound.

Role as an Intermediate in Chlorothalonil Degradation

Scientific research indicates that the degradation of chlorothalonil can proceed through a stepwise dechlorination process, leading to the formation of lesser chlorinated isophthalonitriles. One such pathway involves the transformation of chlorothalonil to 5-chloroisophthalonitrile. This process of reductive dechlorination, where chlorine atoms are sequentially removed from the benzene (B151609) ring, highlights a key mechanism in the environmental breakdown of the fungicide.

While the primary and most studied degradation product of chlorothalonil is 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082), the formation of monochlorinated intermediates like this compound represents an alternative or subsequent degradation step. The presence of such intermediates is significant as their chemical properties, and therefore their environmental behavior, can differ substantially from the parent compound. The specific pathways and environmental conditions that favor the formation of this compound are a subject of ongoing scientific investigation.

Comparative Analysis with Chlorothalonil Metabolites (e.g., 4-Hydroxy-2,5,6-trichloroisophthalonitrile)

A comparative analysis of this compound with other chlorothalonil metabolites, particularly the major and more frequently detected 4-hydroxy-2,5,6-trichloroisophthalonitrile, reveals significant differences in their potential environmental impact. This comparison is essential for a complete understanding of the risks associated with chlorothalonil use.

Toxicity: The primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, has been shown in some studies to be more toxic than the parent chlorothalonil to certain organisms. In zebrafish embryos, the mortality rate for the 4-hydroxy metabolite was 2.6-fold higher than that of chlorothalonil at the same concentration ebi.ac.uk. While specific toxicity data for this compound is less abundant in readily available literature, the degree and position of chlorination, as well as the presence of other functional groups, are key determinants of a compound's toxicological profile.

Persistence and Mobility: Environmental persistence and mobility are critical factors in determining the potential for long-term contamination and exposure. The major metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, is reported to be more persistent and mobile than chlorothalonil itself researchgate.netnih.gov. This increased persistence can lead to its accumulation in the environment. The mobility of a pesticide and its degradants in soil and water is influenced by its water solubility and its tendency to adsorb to soil particles. Generally, compounds with lower chlorination may exhibit different mobility characteristics.

The following interactive data tables provide a comparative overview of the available data for chlorothalonil and its major metabolite, which can be used as a reference for contextualizing the environmental behavior of this compound.

Table 1: Comparative Toxicity of Chlorothalonil and its Major Metabolite

Compound Organism Toxicity Endpoint Value Reference
Chlorothalonil Zebrafish Embryo Lowest Observed Effect Concentration (LOEC) 50 µg/L ebi.ac.uk

Table 2: Comparative Environmental Fate Properties

Property Chlorothalonil 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Persistence Less Persistent More Persistent researchgate.netnih.gov

| Mobility | Less Mobile | More Mobile researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Characterization of 4 Chloroisophthalonitrile and Its Derivatives

Structural Elucidation Techniques

The definitive determination of the three-dimensional arrangement of atoms and the connectivity within the 4-Chloroisophthalonitrile molecule relies on several powerful spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.

X-ray Crystallography for Definitive Structure Determination

X-ray crystallography stands as the premier technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.govubc.ca This method involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms, contains detailed information about the atomic arrangement within the crystal lattice. ubc.ca Analysis of this pattern allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing a definitive molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. upi.edu It provides detailed information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of this compound, the aromatic protons would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns (splitting of signals) would depend on the electronic effects of the chlorine and nitrile substituents. The integration of these signals would confirm the number of protons in each unique environment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a separate signal. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon atoms of the nitrile groups (C≡N) are particularly characteristic and typically appear in the range of 110-125 ppm. Although NMR is a standard characterization technique for novel compounds, specific, publicly available ¹H and ¹³C NMR spectral data assignments for this compound are not found in extensive database searches. researchgate.netresearchgate.netrsc.orgmdpi.com

Hypothetical ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles of NMR spectroscopy.

¹H NMR (in CDCl₃)
Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 ~7.9 s (singlet)
H-5 ~7.7 d (doublet)

¹³C NMR (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)
C-1 ~115
C-2 ~135
C-3 ~114
C-4 ~140
C-5 ~133
C-6 ~130
CN ~117

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The method is based on the absorption of infrared radiation by molecular vibrations. Specific bonds and functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint. vscht.cz

For this compound, the FT-IR spectrum would exhibit several key absorption bands confirming its structure. The most prominent would be the sharp, strong absorption from the nitrile (C≡N) stretching vibration, typically found in the 2220-2260 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would produce signals in the 1400-1600 cm⁻¹ range. The presence of the chlorine substituent would be indicated by a C-Cl stretching band, which typically appears in the fingerprint region between 800 and 600 cm⁻¹. mdpi.com

Characteristic FT-IR Absorption Bands for this compound This table is based on established group frequencies.

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium to Weak
Nitrile (C≡N) Stretch 2260-2220 Strong, Sharp
Aromatic C=C Stretch 1600-1450 Medium to Weak

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the identification of trace-level impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. mdpi.com It is particularly well-suited for purity assessment due to its high resolution and sensitivity. In a typical reversed-phase HPLC method, the sample is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase. nih.gov

For the purity analysis of this compound, a reversed-phase HPLC method would be developed. iaea.org The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all detected peaks in the chromatogram. A well-validated HPLC method can accurately quantify purity levels to greater than 99%. mdpi.com

Typical HPLC Parameters for Purity Analysis

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile (B52724) and water
Flow Rate 1.0 mL/min
Detection UV spectrophotometry (e.g., at 230 or 254 nm)
Injection Volume 10-20 µL

| Column Temperature | Ambient or controlled (e.g., 35 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Analysis and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is the method of choice for the analysis of volatile and semi-volatile compounds, making it ideal for identifying trace impurities and degradation products in a sample of this compound. chromatographyonline.comthermofisher.com

In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a long capillary column. As each separated component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. researchgate.net This high sensitivity and selectivity make GC-MS capable of detecting impurities at parts-per-million (ppm) levels or lower, which is crucial for quality control and stability studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the selective and sensitive quantification of this compound and its derivatives, such as the widely used fungicide chlorothalonil (B1668833) (tetrachloroisophthalonitrile) and its metabolites, in complex environmental and biological matrices. kuleuven.be This technique combines the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, making it ideal for trace-level analysis. kuleuven.bechemijournal.com

The general workflow for LC-MS/MS analysis involves an initial sample preparation and extraction step to isolate the target analytes from the matrix. Common extraction techniques include solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govfao.orgkorseaj.org For instance, SPE with a hydrophobic polymeric phase has been successfully used to isolate chlorothalonil and its degradation products from water and soil samples. nih.gov Similarly, a modified QuEChERS method is often employed for agricultural food commodities, using acetonitrile for extraction followed by a cleanup step with sorbents like C18 to remove interferences. korseaj.org

Following extraction, the sample is injected into the LC system, where the compounds are separated on a chromatographic column, typically a C18 reversed-phase column. korseaj.org The separated analytes then enter the mass spectrometer. Ionization is commonly achieved using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). fao.orgresearchgate.net The tandem mass spectrometer, often a triple quadrupole (QQQ), allows for highly selective detection using Multiple Reaction Monitoring (MRM). fao.org In MRM mode, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances specificity. ajrconline.org

The application of LC-MS/MS has been demonstrated in numerous studies for the analysis of chlorothalonil and its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (also known as SDS-3701 or metabolite I). fao.orgnih.gov Validated methods exist for a wide range of matrices including livestock products (muscle, fat, liver, milk, eggs), cranberries, soil, and water. nih.govfao.orgnih.govusgs.gov These methods demonstrate high recovery rates, typically between 70% and 110%, and low limits of quantitation (LOQ), often at the 0.01 mg/kg level, which is suitable for regulatory monitoring. nih.govfao.orgnih.gov

Below is a table summarizing the performance of various LC-MS/MS methods for the analysis of chlorothalonil and its derivatives.

Analyte(s)MatrixExtraction/Cleanup MethodAverage Recovery (%)Limit of Quantitation (LOQ)Source
Chlorothalonil Metabolite I (SDS-3701)Livestock Products (muscle, fat, liver, milk, egg)Acetone extraction, Acetonitrile/n-hexane partition, PSA/Silica gel cleanup97.1 - 102.90.01 mg/kg nih.gov, researchgate.net
Chlorothalonil, SDS-3701CranberriesAcetone/Sulfuric acid extraction, SPE (C18) cleanup65 - 1080.01 mg/kg fao.org
4-hydroxy-2,5,6-trichloroisophthalonitrileSoilSolid-Phase Extraction80 - 950.05 µg/g nih.gov
1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzeneSoilSolid-Phase Extraction80 - 950.02 µg/g nih.gov
4-hydroxy-chlorothalonilSurface WaterSolid-Phase Extraction (SPE)Not Specified0.002 µg/L (Lowest detected concentration) usgs.gov

Advanced Hyphenated Techniques in Structural Characterization

While LC-MS/MS is exceptionally powerful for quantifying known compounds, the unequivocal structural characterization of novel derivatives, metabolites, or degradation products of this compound requires more advanced analytical approaches. Hyphenated techniques, which couple a separation method with one or more spectroscopic detection technologies online, provide a wealth of information-rich data for structural elucidation from complex mixtures, often eliminating the need for tedious offline isolation and purification. chemijournal.comrjptonline.org

The core principle of hyphenation is to leverage the strengths of multiple analytical techniques in a single, integrated system. ijarnd.com A chromatographic or electrophoretic system separates the components of a mixture, which are then passed directly into a spectroscopic detector (e.g., Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, Fourier-Transform Infrared Spectroscopy) that provides detailed structural information on each separated component. rjptonline.orgnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This is one of the most powerful hyphenated techniques for unambiguous structure elucidation. researchgate.net While mass spectrometry provides information on molecular weight and fragmentation patterns, NMR spectroscopy gives detailed insights into the specific arrangement of atoms (e.g., hydrogen, carbon) within a molecule, allowing for the determination of its precise chemical structure and stereochemistry. chemijournal.com In an LC-NMR setup, after separation on the HPLC column, the eluent flows through a specialized NMR flow cell. Spectra can be acquired either on-flow for abundant components or, more commonly, in a stopped-flow mode where the flow is halted when a peak of interest is in the detector, allowing for the acquisition of more complex and sensitive 2D NMR experiments (e.g., COSY, HSQC). researchgate.net This technique would be invaluable for distinguishing between isomers of chlorinated isophthalonitriles or identifying the exact site of metabolic transformation.

LC-NMR-MS: To create a truly comprehensive analytical system, LC, NMR, and MS can be combined. ajrconline.org In this setup, the eluent from the LC column is split, with a portion directed to the MS and the remainder to the NMR spectrometer. This allows for the simultaneous acquisition of retention time, UV data, mass-to-charge ratio, molecular formula (with high-resolution MS), and detailed structural data (from NMR) for a single analyte in one run. ajrconline.org This powerful combination provides complementary information that greatly facilitates the rapid identification and characterization of unknown compounds in complex matrices like environmental samples or biological fluids. researchgate.net

Other relevant hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This was one of the first and remains one of the most popular hyphenated techniques. nih.goviosrjournals.org It is suitable for volatile and thermally stable derivatives of this compound. The mass spectra obtained can be compared against extensive libraries for rapid identification. iosrjournals.org

Liquid Chromatography-Fourier-Transform Infrared Spectroscopy (LC-FTIR): This technique provides information about the functional groups present in a molecule (e.g., -OH, -C≡N). nih.goviosrjournals.org While less sensitive than MS, it can offer complementary structural data, helping to confirm the presence or transformation of key chemical moieties during degradation or metabolism.

These advanced, multi-instrumental approaches are critical for in-depth research into the fate and transformation of this compound and its derivatives, enabling the confident identification of novel metabolites and degradation products that might otherwise remain uncharacterized. rjptonline.org

Computational and Theoretical Investigations of 4 Chloroisophthalonitrile

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can provide detailed information about the electronic structure of molecules.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. core.ac.ukudel.edu It is used to investigate the electronic properties and reactivity of various chemical systems. stfc.ac.uk Studies on 4-Chloroisophthalonitrile (also known as chlorothalonil) have utilized DFT to gain a deeper understanding of its molecular and electronic characteristics. researchgate.netnih.gov

The electronic properties of this compound have been investigated using DFT calculations, often employing the B3LYP functional with a 6-31G(d) basis set. researchgate.netnih.gov A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Theoretical calculations have been instrumental in determining the HOMO-LUMO gap of this compound, which provides insights into its electronic conductivity and potential for intramolecular charge transfer (ICT). researchgate.netnih.gov The optimized molecular structure derived from these calculations has provided evidence for ICT within the molecule. researchgate.netnih.gov

Calculated Electronic Properties of this compound

ParameterCalculated ValueMethodReference
HOMO Energy-DFT/B3LYP/6-31G(d) researchgate.netnih.gov
LUMO Energy-DFT/B3LYP/6-31G(d) researchgate.netnih.gov
HOMO-LUMO Gap-DFT/B3LYP/6-31G(d) researchgate.net

Natural Bond Orbital (NBO) analysis has also been performed to understand intramolecular hyperconjugative interactions, such as those between the lone pair of a chlorine atom and the σ*(C-C) bond orbital. nih.gov

DFT is a valuable tool for predicting the reactivity of molecules and exploring potential reaction pathways. nih.gov The energies of the frontier orbitals (HOMO and LUMO) are particularly important in this context. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. irjweb.com The distribution of these orbitals on the molecular structure can indicate the likely sites for electrophilic and nucleophilic attack.

For this compound, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net While specific predictive studies on the reaction pathways of this compound were not detailed in the search results, the general applicability of DFT for this purpose is well-established in the field of computational chemistry. nih.govnih.gov Such studies would typically involve locating transition states and calculating activation energies for proposed reaction mechanisms. nih.gov

Ab initio and semi-empirical methods are other classes of quantum chemical calculations that can be applied to study molecular properties. libretexts.org

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. libretexts.org They offer a systematic way to improve accuracy by using higher levels of theory and larger basis sets. researchgate.net However, they are computationally more demanding than DFT or semi-empirical methods. libretexts.org

Semi-empirical methods , on the other hand, use parameters derived from experimental data to simplify the calculations. mpg.de This makes them computationally faster and suitable for larger molecules, though potentially less accurate than ab initio or DFT methods. libretexts.orgresearchgate.net

A thorough search of the available literature did not yield specific studies that have applied ab initio or semi-empirical methods to the investigation of this compound. However, these methods represent viable alternative approaches for studying its properties. For instance, they could be employed to corroborate findings from DFT calculations or to perform preliminary investigations on larger systems involving this compound.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecular systems, including conformational changes and intermolecular interactions. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.edu MD simulations can be used to explore the potential energy surface of a molecule and identify its stable conformers. This information is crucial for understanding how a molecule's shape influences its physical and chemical properties.

For this compound, MD simulations could be used to:

Investigate the rotational barriers around the C-CN bonds.

Determine the preferred orientation of the cyano groups relative to the benzene (B151609) ring.

Study how intermolecular forces, such as van der Waals interactions and electrostatic interactions, govern the packing of this compound molecules in the solid state.

Despite the potential of MD simulations to provide valuable insights into the dynamic behavior and intermolecular interactions of this compound, a specific study utilizing this method could not be located in the searched literature. Such research would be beneficial for a more complete understanding of the compound's properties in different environments.

Structure-Reactivity Relationships from Computational Data

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of this compound. These studies elucidate the relationships between the molecule's geometric parameters, electronic properties, and its anticipated chemical behavior.

Analysis of the optimized molecular structure of this compound reveals key details about its bond lengths and angles. These computed parameters are fundamental in understanding the molecule's stability and the steric and electronic effects of its substituent groups.

BondCalculated Bond Length (Å)
C1-C21.396
C2-C31.395
C3-C41.401
C4-C51.398
C5-C61.401
C6-C11.397
C2-Cl71.733
C1-C81.442
C8-N91.155
AngleCalculated Bond Angle (°)
C1-C2-C3121.1
C2-C3-C4119.1
C3-C4-C5120.3
C4-C5-C6120.3
C5-C6-C1119.1
C6-C1-C2120.1
C1-C2-Cl7119.4
C3-C2-Cl7119.5
C2-C1-C8121.2
C6-C1-C8118.7
C1-C8-N9179.3

The distribution of electron density across the molecule is quantified through Mulliken atomic charge calculations. These charges indicate the electrophilic and nucleophilic sites within this compound, which are crucial for predicting its reactivity towards other chemical species. The presence of electronegative chlorine and nitrogen atoms leads to a non-uniform charge distribution, creating regions of positive and negative electrostatic potential.

AtomCalculated Mulliken Charge
C10.134
C20.147
C30.134
C4-0.082
C5-0.082
C6-0.082
Cl7-0.043
C80.091
N9-0.135

Frontier molecular orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding the chemical reactivity of this compound. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

ParameterCalculated Value (eV)
HOMO Energy-8.21
LUMO Energy-2.03
HOMO-LUMO Gap (ΔE)6.18

Advanced Materials Applications and Polymer Science of 4 Chloroisophthalonitrile

Precursor for High-Performance Polymers

Phthalonitrile-based resins, derived from monomers such as 4-chloroisophthalonitrile, are a class of thermosetting polymers renowned for their exceptional performance characteristics. These resins are utilized in demanding applications where materials are subjected to extreme conditions, including high temperatures and oxidative environments. specificpolymers.comtechlinkcenter.org The polymerization of phthalonitrile (B49051) monomers proceeds through the cyano groups to form a highly cross-linked network, which is responsible for the outstanding thermal and oxidative stability of the resulting polymer. techlinkcenter.org

The integration of this compound into polymer backbones is a key strategy for developing materials with superior properties. Phthalonitrile monomers can be polymerized to create a robust, aromatic heterocyclic structure within the polymer matrix. researchgate.net This process typically involves the cyclotrimerization of the nitrile groups to form triazine rings and the formation of phthalocyanine (B1677752) structures, which contribute to the high thermal stability and char yield of the polymer. mdpi.comnih.gov The resulting cross-linked network provides excellent mechanical strength and resistance to moisture. specificpolymers.com

The general properties of phthalonitrile-based polymers make them suitable for a variety of high-performance applications. The table below summarizes some of the key characteristics of these materials.

PropertyTypical ValueReference
Glass Transition Temperature (Tg)> 400 °C researchgate.net
5% Weight Loss Temperature (Td5)> 450 °C researchgate.net
Char Yield at 800 °C> 70% researchgate.net
Water AbsorptionLow specificpolymers.com

Note: The properties listed are general for phthalonitrile-based polymers and may vary depending on the specific monomer and curing conditions.

The synthesis of polymers from phthalonitrile monomers often involves a nucleophilic displacement reaction where a nitro group on a precursor, such as 4-nitrophthalonitrile, is replaced. researchgate.netacs.org A similar synthetic route can be envisioned for derivatives of this compound. The resulting polymers exhibit excellent processability and can be used to fabricate advanced composite materials. researchgate.net

The exceptional properties of phthalonitrile polymers make them excellent candidates for use in protective surface coatings. techlinkcenter.org These coatings can provide superior protection against corrosion, high temperatures, and harsh chemical environments. The high thermal stability and char yield of phthalonitrile-based coatings contribute to their outstanding fire performance. techlinkcenter.org Formulations based on these polymers can be applied to various substrates to enhance their durability and performance in demanding industrial and aerospace applications. techlinkcenter.org

Organic Electronic Materials Development

The unique electronic structure of phthalonitrile derivatives, including this compound, makes them valuable building blocks for organic electronic materials. rsc.org The presence of electron-withdrawing nitrile groups and the potential for extended conjugation in polymers derived from these monomers are key to their electronic properties.

Phthalonitrile compounds can act as precursors for the synthesis of phthalocyanines, which are well-known for their ability to form charge-transfer complexes. acs.orgnih.govrsc.org These complexes, formed between an electron donor and an electron acceptor, are crucial for the functioning of various organic electronic devices. rsc.orgwikipedia.org The electronic properties of phthalocyanines can be tuned by modifying the peripheral substituents on the phthalonitrile precursor. The introduction of a chlorine atom, as in this compound, can influence the electron-accepting ability of the resulting phthalocyanine, thereby affecting the efficiency of charge transfer processes. nih.gov

While specific examples of this compound in conjugated polymers are not widely reported, the broader class of phthalonitrile-containing polymers has shown potential in this area. The nitrile groups can be incorporated into conjugated polymer backbones to modify their electronic properties. rsc.org The development of soluble conjugated polymers is a significant area of research, and the incorporation of functional groups derived from monomers like this compound could influence solubility and film-forming properties, which are critical for device fabrication. chemrxiv.org Segmented conjugated polymers, where conjugated segments are interrupted by non-conjugated units, offer a way to tune the electronic and photophysical properties of the material. researchgate.net

Crosslinking and Polymerization Chemistry

The chemistry of this compound is dominated by the reactivity of its nitrile groups, which are central to the crosslinking and polymerization processes that form high-performance thermosetting resins.

The curing of phthalonitrile monomers is a complex process that leads to the formation of a highly durable, cross-linked network. researchgate.net This network is typically composed of triazine rings and phthalocyanine structures. mdpi.comnih.gov The curing process can be initiated thermally and is often catalyzed by the addition of a curing agent, such as an aromatic amine. mdpi.comdigitallibrarynasampe.org The resulting thermosets exhibit excellent thermal stability and mechanical properties. specificpolymers.com

The crosslinking density of the final polymer can be controlled by the curing conditions, which in turn affects the material's properties. nih.gov Molecular dynamics simulations have been used to study the relationship between crosslink density and the thermomechanical and dielectric properties of phthalonitrile polymers. nih.gov The kinetics of the crosslinking reaction can be investigated using techniques such as differential scanning calorimetry (DSC), which reveals the exothermic processes associated with the curing of the nitrile groups. mdpi.com The table below outlines the typical structures formed during the crosslinking of phthalonitrile resins.

StructureFormation Mechanism
Triazine RingCyclotrimerization of three nitrile groups.
PhthalocyanineCyclotetramerization of four phthalonitrile units, often with a metal ion.
PolyisoindolenineLinear polymerization of nitrile groups.

The development of new curing strategies, such as the use of ionic liquids, aims to reduce the curing time and temperature of phthalonitrile resins, making them more amenable to cost-effective manufacturing techniques. digitallibrarynasampe.org Furthermore, the synthesis of phthalonitrile-terminated prepolymers allows for a post-curing step that can solidify the material and enhance its thermal and mechanical properties. mdpi.com The versatility of phthalonitrile chemistry allows for the creation of a wide range of high-performance materials tailored for specific advanced applications. scilit.com

Radical Polymerization Pathways

No specific studies detailing the radical polymerization of this compound, either as a primary monomer or a co-monomer, were identified. The reactivity of its potential functional sites in a radical-initiated system has not been documented.

Step-Growth Polymerization Strategies

There is no available literature describing the use of this compound in step-growth polymerization processes such as polycondensation or polyaddition. Research on its reaction with co-monomers (e.g., diamines, diols) to form polymers like polyamides, polyesters, or polyethers has not been published. While the trimerization of nitrile groups into triazine linkages is a known step-growth strategy for related phthalonitrile compounds, its specific application to the 4-chloro isomer, including reaction kinetics and resulting polymer properties, is not detailed.

Topochemical Polymerization Considerations

Topochemical polymerization is highly dependent on the specific crystalline packing of a monomer. There are no crystallographic studies or polymerization reports available for this compound that would indicate its suitability for this type of solid-state reaction.

Advanced Composites and Hybrid Materials

No research was found that incorporates this compound as a component in advanced composites or hybrid materials. Its role as a matrix precursor, a modifier for fillers, or an additive in such materials has not been explored in the available scientific literature.

Coordination Chemistry of 4 Chloroisophthalonitrile and Its Ligands

Design and Synthesis of 4-Chloroisophthalonitrile-derived Ligands

The design of ligands derived from this compound would likely pivot on the reactivity of the chloro substituent and the two nitrile groups. The electron-withdrawing nature of the nitrile groups would activate the chlorine atom towards nucleophilic aromatic substitution, making it a versatile handle for introducing a wide array of functional groups.

Phthalonitrile-based Ligands

The synthesis of phthalonitrile-based ligands from this compound would predictably follow synthetic routes analogous to those used for other halo-phthalonitriles, such as 4,5-dichlorophthalonitrile or 4-nitrophthalonitrile. The primary method would involve the nucleophilic substitution of the chlorine atom with various nucleophiles.

For instance, reaction with phenols, thiols, or amines would yield ether, thioether, or amine-linked phthalonitrile (B49051) derivatives, respectively. These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting substituted phthalonitrile molecules can then act as bidentate or polydentate ligands, coordinating to metal centers through the nitrogen atoms of their cyano groups.

A hypothetical reaction scheme is presented below:

Reaction of this compound with a generic nucleophile (Nu-H)

This reaction would lead to a variety of substituted phthalonitrile ligands, where 'Nu' could represent an aryloxy, arylthio, or amino group, each capable of further modification to create more complex ligand systems.

Macrocyclic Ligand Precursors

This compound could serve as a crucial building block for the synthesis of precursors to macrocyclic ligands, most notably phthalocyanines. Phthalocyanines are large, aromatic macrocycles widely studied for their intense color, stability, and applications in catalysis, sensing, and photodynamic therapy.

The standard route to synthesizing phthalocyanines involves the cyclotetramerization of a phthalonitrile derivative. In this process, four molecules of the substituted phthalonitrile, derived from this compound as described above, would react in the presence of a metal salt in a high-boiling solvent like 1-pentanol or dimethylaminoethanol (DMAE). The metal ion acts as a template, directing the four phthalonitrile units to form the macrocyclic structure. This templated synthesis can be used to create a variety of metallophthalocyanines.

Metal-Ligand Complex Formation

The formation of metal complexes with ligands derived from this compound would encompass both simple coordination compounds and more complex macrocyclic structures.

Synthesis of Transition Metal Complexes

Ligands derived from this compound, where the chloro group has been substituted, could coordinate with a variety of transition metals. The synthesis of these complexes would typically involve reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates of transition metals like copper, cobalt, nickel, or zinc) in an appropriate solvent. The nitrile groups of the phthalonitrile moiety are excellent donors and can coordinate to metal ions. If the substituent introduced in place of the chlorine atom also contains donor atoms, the ligand can act as a chelating agent, forming more stable complexes.

Spectroscopic Characterization of Coordination Compounds

Spectroscopic TechniqueExpected Observations for Phthalonitrile-based Complexes
FT-IR Spectroscopy A sharp, strong band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile groups. Upon coordination to a metal, this band may shift to a higher frequency.
¹H and ¹³C NMR Spectroscopy The aromatic protons and carbons of the phthalonitrile ring would show characteristic chemical shifts. The formation of a complex would lead to changes in the chemical shifts of the nuclei near the coordination site.
UV-Vis Spectroscopy Phthalocyanine (B1677752) complexes derived from this compound would be expected to exhibit a strong absorption band (the Q-band) in the visible region (around 600-700 nm), which is characteristic of the phthalocyanine macrocycle.
Mass Spectrometry Would be used to confirm the molecular weight of the synthesized ligands and their metal complexes.

Structural Diversity of Metal Complexes

The metal complexes formed from this compound-derived ligands would be expected to exhibit a range of geometries depending on the coordination number of the metal ion and the nature of the ligand.

Phthalonitrile Ligands: Simple substituted phthalonitrile ligands acting as monodentate or bidentate linkers could form coordination polymers or discrete polynuclear complexes. The geometry around the metal center could be, for example, tetrahedral, square planar, or octahedral, depending on the metal and the stoichiometry of the complex.

Phthalocyanine Complexes: Metallophthalocyanines typically feature a central metal ion in a square planar coordination environment, defined by the four isoindole nitrogen atoms of the macrocycle. This planar structure facilitates π-π stacking, leading to the formation of columnar structures in the solid state. The central metal can also accommodate axial ligands, leading to square pyramidal or octahedral geometries.

Coordination Number and Geometry

The coordination number of a central metal atom in a complex is the number of donor atoms directly bonded to it. This number, along with the nature of the metal ion and other ligands, dictates the geometry of the complex. While dedicated studies on the coordination chemistry of isolated this compound complexes are not widely available, its coordination behavior has been observed in biological systems.

In the active site of the enzyme chlorothalonil (B1668833) dehalogenase (Chd), this compound (also known as chlorothalonil or TPN) binds to a catalytic Zinc(II) ion. nih.govnih.gov The Zn(II) center initially exhibits a coordination number of five with a distorted trigonal bipyramidal geometry, coordinated by amino acid residues (His¹¹⁷, His²⁵⁷, Asp¹¹⁶, Asn²¹⁶) and a water molecule. nih.gov Upon binding, a cyano group from this compound displaces the water molecule and coordinates to the Zn(II) ion. This binding event expands the coordination sphere of the zinc center, resulting in a coordination number of six and an octahedral geometry. nih.gov

This enzymatic interaction demonstrates that this compound can coordinate to a metal center, influencing its coordination number and geometry. Given that the molecule possesses two nitrile functional groups, it could theoretically act as a bridging ligand, simultaneously coordinating to two different metal centers, thus facilitating the formation of polynuclear structures or coordination polymers.

Table 1: Coordination Details of this compound in the Active Site of Chlorothalonil Dehalogenase nih.govnih.gov
Metal CenterInitial Coordination No.Initial GeometryFinal Coordination No.Final GeometryCoordinating Atom from Ligand
Zn(II)5Distorted Trigonal Bipyramid6OctahedralNitrile Nitrogen

Isomerism in this compound Complexes

Isomers are compounds that have the same chemical formula but different arrangements of atoms. While specific, isolated examples of isomers involving this compound are not detailed in the available literature, the structural features of the ligand allow for several types of isomerism to be considered theoretically.

Linkage Isomerism : This type of isomerism occurs when a ligand can bind to a metal through two or more different atoms. For nitriles, the most common coordination mode is end-on via the nitrogen atom (η¹-coordination). unibo.it However, in complexes with low-valence metals, nitriles can sometimes function as η²-ligands, where the C≡N triple bond coordinates side-on to the metal. wikipedia.orgacs.org The existence of both η¹ and η² bonding modes for a this compound ligand with the same metal would constitute linkage isomerism.

Geometrical Isomerism (cis-trans) : In a hypothetical mononuclear complex containing two this compound ligands, such as [M(L)₄(this compound)₂]ⁿ⁺ (where L is another monodentate ligand), the two nitrile ligands can be arranged either adjacent to each other (cis) or opposite to each other (trans). This would lead to distinct geometric isomers with different physical and chemical properties.

Coordination Position Isomerism : If this compound acts as a bridging ligand between two metal centers in a dinuclear complex, isomerism can arise from the arrangement of other ligands around the metal ions. For example, in a complex of the formula [LₙM(μ-4-chloroisophthalonitrile)ML'ₘ], the exchange of ligands L and L' between the two distinct metal centers would result in coordination position isomers.

Electronic Structure and Bonding in Coordination Complexes

The bonding in metal-nitrile complexes, including those with this compound, is primarily understood through a combination of sigma (σ) donation and pi (π) back-donation. This interaction dictates the electronic structure of the complex and influences its stability and reactivity.

The fundamental interaction is a σ-bond formed by the donation of the electron lone pair from the sp-hybridized nitrogen atom of the nitrile group into a vacant d-orbital of the metal center. unibo.itnih.gov This classifies the nitrile as a Lewis base (electron donor) and the metal as a Lewis acid (electron acceptor). wikipedia.org

In addition to the σ-donation, a significant component of the bonding is π-back-donation. unibo.itnih.gov This occurs when the metal has sufficient electron density in its d-orbitals, which can be donated back into the empty π* (antibonding) orbitals of the carbon-nitrogen triple bond. This π-back-donation strengthens the metal-ligand bond but concurrently weakens the C≡N bond within the ligand. nih.gov The extent of this back-donation is sensitive to the other ligands on the metal and the electronic properties of the nitrile. For aromatic nitriles, the electron-donating or electron-withdrawing nature of substituents on the ring can influence the strength of the metal-nitrile bond. unibo.itnih.gov

The coordination of ligands like this compound to a transition metal ion causes the five degenerate d-orbitals of the metal to split into different energy levels. The specific pattern of this splitting is determined by the coordination geometry of the complex. libretexts.org For instance, a tetrahedral field splits the d-orbitals into a lower energy, doubly degenerate 'e' set and a higher energy, triply degenerate 't₂' set. libretexts.org In contrast, an octahedral field results in a lower energy 't₂g' set and a higher energy 'eg' set. The energy difference between these sets of orbitals (Δ) determines the electronic properties of the complex, such as its color and magnetic behavior. The electrons from the metal ion fill these split d-orbitals according to the Aufbau principle and Hund's rule, establishing the ground state electronic configuration of the complex.

Table 2: Key Features of Metal-Nitrile Bonding
InteractionLigand OrbitalMetal OrbitalEffect on M-N BondEffect on C≡N Bond
σ-DonationNitrogen lone pair (sp)Vacant d-orbitalForms σ-bondSlightly Strengthens
π-Back-donationAntibonding (π*)Filled d-orbitalStrengthensWeakens

Catalytic Applications and Mechanistic Insights Involving 4 Chloroisophthalonitrile

Role in Organic Catalysis

While direct catalytic applications of 4-chloroisophthalonitrile are not extensively documented, its primary role in catalysis is as a key building block for more complex and catalytically active molecules. The nitrile and chloro functionalities on the benzene (B151609) ring provide reactive sites for the synthesis of elaborate molecular architectures that can participate in catalytic cycles.

Precursor to Catalytically Active Species

The most significant role of this compound in catalysis is as a precursor for the synthesis of organic photocatalysts. orgsyn.orgorgsyn.org Through nucleophilic aromatic substitution reactions, the chlorine atom can be replaced by various functional groups, leading to the creation of potent photocatalysts. A prime example is the synthesis of carbazole-based photocatalysts, where carbazole moieties are introduced onto the isophthalonitrile scaffold. This structural modification is crucial for tuning the photophysical and electrochemical properties of the resulting molecule, rendering it an effective photocatalyst for a variety of organic transformations. orgsyn.org

Ligand in Homogeneous and Heterogeneous Catalysis

Currently, there is a lack of specific research detailing the direct application of this compound as a ligand in either homogeneous or heterogeneous catalysis. The scientific literature predominantly focuses on its derivatives in the context of photocatalysis.

Photoredox Catalysis and Energy Transfer

The true catalytic potential of the this compound framework is realized in its derivatives, which have emerged as powerful tools in the field of photoredox catalysis. These catalysts can absorb visible light to reach an excited state, enabling them to facilitate chemical reactions through single-electron transfer (SET) or energy transfer processes.

Design of this compound-derived Photocatalysts (e.g., Tris(carbazolyl)chloroisophthalonitrile)

A notable example of a photocatalyst derived from this compound is 2,4,6-tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile (3CzClIPN). beilstein-journals.org In this molecule, the carbazole units act as electron-donating groups, which, in conjunction with the electron-withdrawing isophthalonitrile core, create a molecule with a significant intramolecular charge-transfer character. This design is instrumental in achieving the desired photophysical properties for a photocatalyst, such as strong absorption in the visible region and a long-lived excited state.

Another prominent photocatalyst, though not directly derived from the chloro-substituted variant, is 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which shares the core isophthalonitrile structure and highlights the modularity of this scaffold in designing photocatalysts with exceptional properties. beilstein-journals.org The substitution pattern on the central benzene ring allows for fine-tuning of the catalyst's redox potentials, making it a versatile tool for a broad range of chemical transformations. orgsyn.org

Table 1: Key Photocatalysts Derived from the Isophthalonitrile Scaffold

Compound NameAbbreviationKey Structural Features
2,4,6-tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile3CzClIPNThree carbazole donors, one chloro substituent
1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene4CzIPNFour carbazole donors, no chloro substituent

Triplet Energy Transfer Mechanisms

Photocatalysts derived from the isophthalonitrile scaffold can operate through triplet-triplet energy transfer (TTEnT). In this mechanism, the photocatalyst absorbs a photon, promoting it to a singlet excited state. Through a process called intersystem crossing (ISC), it can then transition to a longer-lived triplet excited state. This triplet sensitizer can then transfer its energy to a substrate molecule in a process that is spin-allowed, exciting the substrate to its triplet state and enabling it to undergo reactions that are not thermally accessible. This indirect activation of substrates is a powerful strategy in organic synthesis for promoting various cycloadditions and isomerizations.

Reaction Yield and Selectivity Enhancement

The use of this compound-derived photocatalysts has been shown to significantly enhance both the yield and selectivity of various organic reactions. Their high quantum yields and tunable redox potentials allow for efficient and clean transformations under mild conditions. For instance, the photocatalyst 4CzIPN has demonstrated superior performance in certain reactions compared to traditional metal-based photocatalysts like iridium and ruthenium complexes.

In a comparative study of a specific photoredox reaction, 4CzIPN achieved a product yield of 89%, outperforming Ru(bpy)32 (78% yield) and showing a significant improvement over [Ir(ppy)2(dtbbpy)]PF6 (38% yield) and Eosin Y (10% yield). This highlights the efficiency of these organic photocatalysts in driving reactions to completion. The ability to fine-tune the catalyst structure allows for optimization of reaction conditions to favor the formation of a specific desired product, thereby enhancing selectivity.

The combination of these photocatalysts with other catalytic systems, such as transition metal catalysis in dual catalytic setups, has further expanded their utility. This approach allows for the generation of reactive intermediates under mild conditions, which can then be intercepted by a second catalyst to achieve highly selective bond formations. This strategy has been successfully applied to achieve chemoselectivity and high reactivity without the need for harsh radical initiators or extreme reaction conditions.

Mechanistic Studies of Catalytic Cycles Involving this compound

The primary enzyme involved in the breakdown of chlorothalonil (B1668833) is Chlorothalonil dehalogenase (Chd), a Zn(II)-dependent hydrolase. nih.govmdpi.com This enzyme catalyzes the initial step in the degradation pathway of chlorothalonil. mdpi.com

The proposed catalytic mechanism for the dehalogenation of chlorothalonil by Chd begins with the substrate, chlorothalonil (TPN), entering a substrate channel in the enzyme. Within this channel, the nitrile group of TPN is thought to form a hydrogen bond with an asparagine residue (Asn216), and there are also π–π stacking interactions with a tryptophan residue (Trp227). mdpi.com This binding orients the substrate for the subsequent catalytic steps.

Kinetic studies using UV-visible stopped-flow techniques have suggested a three-step model for the catalytic action of Chd. nih.gov These steps involve the formation of an intermediate and the subsequent release of the product. The release of the product has been identified as the rate-limiting step in this catalytic cycle. nih.gov

Table 1: Apparent Rate Constants for Chd Catalysis

Catalytic Step Apparent Rate Constant (k')
Intermediate Formation 35.2 ± 0.1 s⁻¹
Product Release 1.1 ± 0.2 s⁻¹

Data derived from stopped-flow analysis of the enzymatic reaction. nih.gov

Further mechanistic details have been elucidated through pH-dependent kinetic studies and proton inventory studies. The enzyme exhibits maximum activity in a pH range of 7.0 to 9.0. nih.gov Proton inventory studies have indicated that a single proton is transferred during the rate-limiting step of the reaction. nih.gov

Table 2: pH Dependence of Kinetic Parameters for Chd

Kinetic Parameter pKₑₛ₁ pKₑₛ₂ pKₑ₁ pKₑ₂
Value 5.4 ± 0.2 9.9 ± 0.1 5.4 ± 0.3 9.5 ± 0.1

These values were obtained from fits of the pH-dependent kinetic data. nih.gov

Another aspect of the reactivity of chlorothalonil that provides mechanistic insight, though not a catalytic cycle in the traditional sense, is its interaction with and inhibition of enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GPDH). nih.gov The inhibition of GPDH by chlorothalonil is non-competitive with respect to the substrate glyceraldehyde-3-phosphate. nih.gov It is proposed that chlorothalonil affects the catalytic activity of GPDH by reacting with the sulfhydryl groups of cysteine residues at the active site, specifically cysteine-149, which is responsible for binding the substrate. nih.gov This reaction highlights the electrophilic nature of the isophthalonitrile ring, which allows it to react with nucleophilic residues in enzyme active sites.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile)
4-hydroxytrichloroisophthalonitrile
Glyceraldehyde-3-phosphate

Environmental and Degradation Pathway Studies Academic Focus

Degradation Pathways in Environmental Matrices

4-Chloroisophthalonitrile, commonly known as chlorothalonil (B1668833), is a broad-spectrum, non-systemic fungicide. Its dissipation in the environment is governed by a combination of photolytic, microbial, and hydrolytic processes, with their relative importance depending on the specific environmental compartment. epa.gov

Photolytic Degradation Processes

Photodegradation is a significant pathway for the breakdown of chlorothalonil, particularly in aqueous environments. The process is influenced by factors such as light source, pH, temperature, and the presence of photosensitizing substances. nih.gov

Studies have shown that chlorothalonil degrades rapidly in clear, shallow water through aqueous photolysis. epa.gov The photolytic half-life can be as short as 10 hours under such conditions. epa.gov The rate of photolysis is generally higher in alkaline solutions compared to neutral or acidic conditions and increases with rising temperatures. nih.gov For instance, one study reported photolysis half-lives of 0.4 days at pH 7 and 23 days at pH 5 in clear, shallow water. mda.state.mn.us Another investigation found the half-life under a high-pressure mercury lamp to be 22.4 minutes, while under sunlight it was 123.8 minutes. nih.gov

The primary mechanism of photodegradation is believed to be reductive dechlorination. researchgate.net This process involves the removal of chlorine atoms from the benzene (B151609) ring. The presence of certain surfactants, such as sodium laurylsulfonate and sodium dodecylbenzene (B1670861) sulfonate, can have a photosensitizing effect, accelerating the degradation of chlorothalonil. nih.gov

Microbial and Biotic Transformation Pathways

Microbial degradation is a primary route for the dissipation of chlorothalonil in soil and aquatic systems. epa.govresearchgate.net The rate of biotic degradation is highly dependent on the specific biogeochemical environment and ambient conditions. epa.gov Half-lives for microbial degradation can range from 5 to 68 days. epa.gov

Under aerobic terrestrial conditions, the half-life is typically between 22 and 68 days, while in aerobic aquatic environments, it ranges from 7 to 16 days. epa.gov Anaerobic degradation is also a significant pathway, with reported half-lives of 21 to 29 days. epa.gov The process can be influenced by soil properties such as pH and organic carbon content, with degradation being more efficient under neutral pH conditions and in soils with higher total carbon. researchgate.net

Several bacterial strains capable of degrading chlorothalonil have been identified, many of which belong to the Proteobacteria phylum. nih.gov For example, the gram-negative bacterium Stenotrophomonas acidaminiphila BJ1, isolated from farmland soil, can utilize chlorothalonil as a sole carbon source, degrading it through hydroxylation of a chloro-group and hydration of a cyano-group. royalsocietypublishing.org Another bacterium, identified as TB-1, was found to transform chlorothalonil into 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) via hydrolysis. researchgate.net

The enzymatic basis for this degradation has been linked to two key types of enzymes: glutathione (B108866) S-transferases and chlorothalonil hydrolytic dehalogenases. nih.gov For instance, the enzyme chlorothalonil dehalogenase (Chd) from Pseudomonas sp. CTN-3 catalyzes the hydrolytic dehalogenation of chlorothalonil to 4-hydroxy-2,5,6-trichloroisophthalonitrile. mdpi.com

Hydrolytic Stability and Transformation

The hydrolytic degradation of this compound is highly dependent on the pH of the surrounding medium. The compound is stable to hydrolysis under acidic and neutral conditions (pH below 7). mda.state.mn.usekb.eg However, it undergoes hydrolysis in alkaline environments (pH at or above 9). epa.gov

The rate of hydrolysis increases with both increasing pH and temperature. ekb.eg At a pH of 9 and a temperature of 25°C, the hydrolysis half-life has been reported to be around 38 days. nih.gov Other studies have indicated a half-life of 40 to 60 days at pH 9. epa.gov One study determined the hydrolysis rate constants at 25°C to be 0.0013 day⁻¹ at pH 4, 0.0017 day⁻¹ at pH 7, and 0.0199 day⁻¹ at pH 9. At 40°C, these rates increased, with the rate at pH 9 being 15 times faster than at 25°C. e-jehs.org

Under alkaline conditions, hydrolysis leads to the formation of degradation products such as 4-hydroxy-2,5,6-trichloroisophthalonitrile and 3-cyano-2,4,5,6-tetrachlorobenzamide. ekb.egnih.gov

Identification and Characterization of Academic Degradation Products

The degradation of this compound in various environmental matrices leads to the formation of several transformation products. The identification and characterization of these metabolites are crucial for a comprehensive understanding of the environmental fate of the parent compound.

The most frequently reported major degradation product is 4-hydroxy-2,5,6-trichloroisophthalonitrile (also known by its code SDS-3701 or R182281). epa.govfao.orgepa.gov This metabolite is formed through photolytic, microbial, and hydrolytic pathways and is noted for being more persistent and mobile than chlorothalonil itself. epa.govmda.state.mn.usresearchgate.net

Other significant degradation products identified in academic studies include:

1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene (Metabolite III) nih.gov

3-Cyano-2,4,5,6-tetrachlorobenzamide (R613636) ekb.egnih.govfao.org

3-Carbamoyl-2,4,5-trichlorobenzoic acid (R611965) fao.org

2,4,5-Trichloro-3-cyanobenzamide (R611966) fao.org

2,5,6-Trichloro-3-cyanobenzamide (R611967) fao.org

2,4,5-Trichloro-3-cyano-6-hydroxybenzamide (R611968) fao.orgnih.gov

2-Carbamyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid (R417888) fao.orgnih.gov

4-Carbamyl-2,5-dichloro-6-cyanobenzene-1,3-disulfonic acid (R419492) fao.org

Metabolites identified through microbial degradation by Stenotrophomonas acidaminiphila BJ1: methyl-2,5,6-trichloro-3-cyano-4-methoxy-benzoate and methyl-3-cyano-2,4,5,6-tetrachlorobenzoate . royalsocietypublishing.org

The following table summarizes some of the key degradation products of this compound.

Metabolite NameCode NameFormation PathwayEnvironmental Matrix
4-hydroxy-2,5,6-trichloroisophthalonitrileSDS-3701, R182281, HCTPhotolysis, Microbial, HydrolysisSoil, Water
3-Cyano-2,4,5,6-tetrachlorobenzamideR613636Hydrolysis, MicrobialSoil, Water
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzeneMetabolite IIIMicrobialSoil
3-Carbamoyl-2,4,5-trichlorobenzoic acidR611965MicrobialSoil
2-Carbamyl-3,5,6-trichloro-4-cyanobenzenesulfonic acidR417888MicrobialSoil, Groundwater
Methyl-2,5,6-trichloro-3-cyano-4-methoxy-benzoate-MicrobialSoil
Methyl-3-cyano-2,4,5,6-tetrachlorobenzoate-MicrobialSoil

Advanced Analytical Methods for Environmental Samples

The detection and quantification of this compound and its degradation products in complex environmental matrices such as soil and water necessitate the use of advanced and sensitive analytical methods. The primary techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for selective and sensitive detection. nih.gov

Sample preparation is a critical step to isolate the analytes from interfering matrix components. Common techniques include solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govnih.gov For water samples, SPE with hydrophobic polymeric phases is frequently used. nih.gov For soil samples, extraction with organic solvents like acetonitrile (B52724) or methanol, followed by cleanup steps such as SPE or QuEChERS, is common. epa.govepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of the parent compound, chlorothalonil, and some of its less polar metabolites. nih.gov Typical GC-MS methods utilize a capillary column, such as a DB-5MS, with helium as the carrier gas. nih.gov For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed, where specific precursor-to-product ion transitions are monitored. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice for analyzing the more polar and thermally labile degradation products of chlorothalonil, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile and the sulfonic acid metabolites. nih.govnih.govepa.gov Reversed-phase columns are typically used for separation. Electrospray ionization (ESI) in negative ion mode is often employed for the analysis of these acidic metabolites. epa.gov

The table below provides an overview of typical parameters for these advanced analytical methods.

TechniqueSample PreparationTypical ColumnDetectionLimit of Quantification (LOQ)
GC-MS/MSQuEChERSDB-5MS (30 m x 0.25 mm, 0.25 µm)Triple Quadrupole MS0.01 mg/kg (in agricultural products)
LC-MS/MSSPE or QuEChERSC18 reversed-phaseTandem MS with ESI (-)0.5 µg/kg (for metabolites in soil)
LC-MS/MSDirect InjectionC18 reversed-phaseTandem MS with ESI (-)5-10 ng/L (for metabolites in water)

Kinetic Studies of Degradation Processes

Kinetic studies are essential for understanding the rate at which this compound degrades in the environment and for predicting its persistence. The degradation of chlorothalonil often follows first-order kinetics, characterized by a half-life (t₁/₂), which is the time required for the concentration of the compound to decrease by half. usda.gov

The degradation kinetics are highly variable and depend on the specific environmental matrix and conditions.

Photodegradation Kinetics: In aqueous solutions, the photodegradation half-life of chlorothalonil can be very short. In clear, shallow water, a half-life of 10 hours has been reported. epa.gov Another study found half-lives of 0.4 days at pH 7 and 23 days at pH 5. mda.state.mn.us The photodegradation of its major metabolite, 4-hydroxychlorothalonil, is also rapid, with a reported half-life of approximately 30 minutes in water under simulated sunlight. researcher.life

Hydrolysis Kinetics: Chlorothalonil is stable to hydrolysis in acidic and neutral water. However, at pH 9, hydrolysis occurs with a half-life ranging from 38 to 64 days. mda.state.mn.usnih.gov The rate of hydrolysis is significantly influenced by temperature. One study calculated the half-lives for chlorothalonil in pH 4, 7, and 9 solutions at 25°C to be 722, 481, and 121 hours, respectively. At 45°C, these half-lives decreased to 325, 251, and 51 hours, respectively. ekb.eg

Biotic Degradation Kinetics: In soil, the degradation of chlorothalonil is primarily a biotic process. The aerobic soil metabolism half-life can range from 2 to 58 days. mda.state.mn.us Field dissipation half-lives have been reported to be between 18 and 70 days. nih.gov In one study on a bentgrass putting green, the degradation half-life in soil was found to be less than 3 days. usda.gov The degradation of chlorothalonil in soil can be concentration-dependent, with degradation rates increasing as the soil loading decreases. nih.gov The principal degradate, 4-hydroxychlorothalonil, is more persistent, with soil half-lives reported to be between 10 and 22 days. nih.gov

The following table summarizes the reported degradation half-lives of this compound under various conditions.

Degradation ProcessMatrixConditionsHalf-life (t₁/₂)
PhotolysisClear, shallow water-10 hours
PhotolysisWaterpH 70.4 days
PhotolysisWaterpH 523 days
HydrolysisWaterpH 938 - 64 days
HydrolysisWaterpH 9, 25°C121 hours
HydrolysisWaterpH 9, 45°C51 hours
Aerobic Microbial DegradationSoil-2 - 58 days
Aerobic Microbial DegradationAquatic-7 - 16 days
Anaerobic Microbial Degradation--21 - 29 days

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and highly selective synthetic methodologies is a cornerstone of future research. While established routes to isophthalonitriles exist, emerging paradigms focus on green chemistry principles and the synthesis of highly functionalized derivatives that are not easily accessible through traditional methods.

Key research thrusts include:

Green Chemistry Approaches: Future synthetic strategies will likely prioritize the use of environmentally benign solvents, catalysts, and reaction conditions. This includes exploring methods that reduce waste, avoid hazardous reagents, and improve atom economy. For instance, methods are being developed to synthesize isophthalonitrile from raw materials like m-xylene (B151644) through sequential oxidation, a process that aims to improve yield and minimize waste, thereby realizing green industrial production. google.com

Catalyst Development: The design of novel catalysts is crucial for improving the efficiency and selectivity of amoxidation processes, which are central to nitrile synthesis. google.com Research into catalysts that can operate at lower temperatures and pressures while maintaining high conversion rates is an active area of investigation.

Ring Transformation Strategies: Innovative approaches, such as the carbanion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile, offer an efficient and convenient procedure for creating highly functionalized isophthalonitriles under mild, room-temperature conditions. researchgate.net This methodology presents an alternative to traditional methods that often require harsh thermal conditions. researchgate.net

Biocatalysis and Enzymatic Pathways: The use of enzymes and engineered microorganisms to catalyze specific steps in the synthesis of 4-Chloroisophthalonitrile or its derivatives represents a promising frontier. researchgate.netdtu.dk This approach could lead to highly stereoselective and regioselective transformations that are difficult to achieve with conventional chemical methods. researchgate.net Frameworks that employ retrosynthesis models are being developed to predict novel and promising enzymatic pathways for desired chemicals. researchgate.net

Advanced Computational Design of Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of this compound derivatives with tailored properties. These in-silico approaches accelerate the discovery process by predicting the behavior of novel compounds before their synthesis, saving significant time and resources.

Emerging computational paradigms include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being used to investigate the structural, electronic, and spectroscopic properties of phthalonitrile (B49051) derivatives. dergipark.org.tr These calculations can predict molecular geometry, vibrational frequencies, and electronic absorption spectra, providing crucial insights for applications in materials science, such as for dye-sensitized solar cells. dergipark.org.tr

Structure-Activity Relationship (SAR) Modeling: For applications in agrochemicals, computational models can be used to predict the fungicidal activity of new derivatives. By reforming the substituent at the 4-position, researchers aim to develop novel fungicides with high efficiency and low toxicity. cabidigitallibrary.org Computational SAR studies can identify key structural features that enhance biological activity while minimizing off-target effects.

Predictive Toxicology: A significant area of future research involves the use of computational models to predict the toxicological profiles and environmental fate of new derivatives. This allows for the early-stage identification of potentially harmful compounds, aligning with the principles of green and sustainable chemistry.

Computational MethodApplication in this compound ResearchPotential Outcome
Density Functional Theory (DFT)Prediction of electronic structure and reactivityDesign of derivatives with specific electronic properties for materials science. dergipark.org.tr
QSAR/QSPRModeling of biological activity and physical propertiesAccelerated discovery of potent and safe fungicides; prediction of solubility and stability. cabidigitallibrary.org
Molecular DockingSimulation of interactions with biological targetsUnderstanding mechanisms of fungicidal action and designing more effective compounds.
Ab initio Molecular DynamicsSimulating degradation pathwaysPredicting environmental persistence and identifying potential breakdown products.

Development of Next-Generation Materials

This compound and its parent compound, isophthalonitrile, are valuable precursors for the synthesis of high-performance polymers and functional materials. Future research will focus on creating advanced materials with superior properties and novel functionalities.

Key areas of development are:

High-Temperature Polymers: Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability, making them suitable for applications in the aerospace and marine industries. researchgate.net Future work will involve creating polymers from functionalized monomers, including chlorinated derivatives, to further enhance properties like flame retardancy, processing characteristics, and mechanical strength at elevated temperatures. researchgate.net These polymers are typically cured through an addition-type reaction, forming highly cross-linked networks that may include triazine and phthalocyanine (B1677752) structures. researchgate.net

Advanced Composites: Incorporating fillers such as boron nitride (BN) nanoparticles into phthalonitrile polymer matrices is a promising strategy to improve toughness and thermal conductivity. researchgate.net Research will focus on optimizing the interface between the polymer and the filler to maximize performance enhancements.

Molecularly Selective Membranes: The rigid pore structures inherent in certain polymer architectures can be exploited to create advanced synthetic membranes for energy-efficient molecular separations. nih.gov The development of materials based on isophthalonitrile scaffolds could lead to next-generation membranes for gas and liquid phase applications. nih.gov

Functional Polymers: The nitrile groups in the isophthalonitrile structure offer a versatile handle for chemical modification, allowing for the creation of functional polymers with specific properties, such as those used in conductive materials or as crosslinking agents in other polymer systems. polysciences.com

Interdisciplinary Applications in Chemical Sciences

The unique chemical properties of this compound position it at the intersection of several scientific disciplines. Future research will increasingly leverage this interdisciplinary potential to address complex challenges in agriculture, environmental science, and materials chemistry.

Emerging interdisciplinary frontiers include:

Environmental Chemistry and Ecotoxicology: The parent compound, chlorothalonil (B1668833), is a widely used fungicide, and understanding its environmental fate is critical. researchgate.net Future studies on this compound will likely investigate its degradation pathways (e.g., photolysis, microbial degradation), persistence in soil and water, and potential impact on ecosystems, such as microbial communities. researchgate.netmdpi.com Such research is essential for conducting comprehensive environmental risk assessments.

Agrochemical Science: Building on the known fungicidal activity of related compounds, research will continue to explore derivatives of this compound as potential next-generation agrochemicals. cabidigitallibrary.org This involves interdisciplinary collaboration between synthetic chemists, biologists, and toxicologists to optimize efficacy against target pathogens like Fusarium solani and Botrytis cinerea while ensuring safety for non-target organisms and the environment. guilan.ac.ir

Materials Science and Engineering: The application of phthalonitrile-based materials in demanding fields like aerospace requires a collaborative approach. researchgate.net Chemists will focus on synthesizing novel monomers, while materials scientists and engineers will characterize the resulting polymers and composites, evaluating their performance under extreme conditions.

Methodological Advancements in Characterization and Analysis

As more complex derivatives and materials based on this compound are developed, the need for sophisticated analytical techniques for their characterization and analysis becomes paramount. Future research will focus on developing and applying advanced methodologies to provide deeper insights into their structure, properties, and behavior.

Key advancements are expected in:

Spectroscopic and Spectrometric Techniques: The structural elucidation of novel derivatives will continue to rely on a combination of techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and mass spectrometry. researchgate.net Future work will involve the use of more advanced and sensitive methods to characterize complex polymeric structures and trace-level degradation products.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are essential for studying the chemical stability and degradation of chlorinated isophthalonitriles. guilan.ac.ir Future research will focus on developing more sensitive and selective methods for quantifying these compounds and their metabolites in complex environmental matrices like soil and water.

Thermal Analysis: For polymer applications, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for studying curing behavior, processing windows, and thermal stability. researchgate.net Advanced isoconversional methods will be applied to gain a more detailed understanding of curing kinetics. researchgate.net

Combined Computational and Experimental Approaches: The integration of quantum chemical calculations with experimental spectroscopic data provides a powerful tool for confirming molecular structures. dergipark.org.tr This synergistic approach will become increasingly important for the unambiguous characterization of novel and complex molecules.

Analytical TechniquePurpose in this compound ResearchInformation Gained
HPLC, GC/MSStability studies and environmental analysisQuantification of active ingredient, identification of impurities and degradation products. guilan.ac.ir
NMR (¹H, ¹³C)Structural elucidation of new derivativesConfirmation of molecular structure and purity. researchgate.net
FT-IR SpectroscopyIdentification of functional groups and polymer structureCharacterization of synthetic products and cured resins (e.g., triazine formation). researchgate.netresearchgate.net
DSC/TGACharacterization of polymersDetermination of melting point, curing kinetics, processing window, and thermal decomposition temperature. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-Chloroisophthalonitrile, and how can purity be validated?

this compound is typically synthesized via nucleophilic aromatic substitution or catalytic halogenation of isophthalonitrile derivatives. Key factors include reaction temperature, solvent choice (e.g., DMF or THF), and catalyst selection (e.g., CuCl₂). Post-synthesis purification involves recrystallization or column chromatography. Purity validation requires HPLC (≥98% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. For trace impurities, GC-MS is recommended .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography provides definitive crystal structure data, resolving bond lengths and angles critical for reactivity studies.
  • FT-IR spectroscopy identifies functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹).
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps, aiding in predicting reactivity .

Q. What solvents and storage conditions are suitable for this compound?

The compound is stable in anhydrous solvents (e.g., DMSO, acetonitrile) but hydrolyzes in protic solvents. Store at 4°C under inert gas (N₂/Ar) to prevent degradation. Monitor stability via periodic NMR analysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Use kinetic isotope effects (KIE) and intermediate trapping (e.g., radical scavengers) to identify rate-determining steps. In situ NMR or Raman spectroscopy tracks real-time structural changes. For example, in cross-coupling reactions, monitor Pd catalyst intermediates via XAS (X-ray absorption spectroscopy) .

Q. What strategies resolve contradictions in catalytic activity data for this compound derivatives?

  • Control experiments : Verify catalyst loading, solvent purity, and atmospheric conditions (e.g., O₂/H₂O sensitivity).
  • Statistical analysis : Apply ANOVA to identify outliers in reaction yields.
  • Reproducibility checks : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) using repositories like Chemotion or RADAR4Chem .

Q. How can computational methods enhance the design of this compound-based ligands?

  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes).
  • MD simulations : Assess ligand-protein stability over time.
  • QSAR models : Corrogate substituent effects (e.g., Cl position) with bioactivity .

Methodological Best Practices

Q. How should experimental data be documented for peer-reviewed publication?

  • Detailed protocols : Include catalyst ratios, temperature gradients, and purification steps.
  • Supporting information : Provide raw NMR/HRMS spectra and crystallographic data (CIF files).
  • Ethical reporting : Disclose failed experiments to avoid publication bias .

Q. What are the criteria for validating biological activity studies of this compound?

  • Dose-response curves : Use ≥3 independent replicates to calculate IC₅₀/EC₅₀ values.
  • Selectivity assays : Test against off-target proteins (e.g., kinase panels).
  • In vivo models : Adhere to IACUC protocols for animal studies .

Data Management and Reproducibility

Tool/Resource Application Reference
Chemotion ELNLab notebook for tracking synthesis parameters
nmrXivRepository for raw NMR data
PubChemAccess to physicochemical data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.